molecular formula C18H17NO2 B5876976 (2E)-N-(3-acetylphenyl)-3-(4-methylphenyl)prop-2-enamide

(2E)-N-(3-acetylphenyl)-3-(4-methylphenyl)prop-2-enamide

Cat. No.: B5876976
M. Wt: 279.3 g/mol
InChI Key: JNEQZHMRHKQXKG-ZHACJKMWSA-N
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Description

(2E)-N-(3-acetylphenyl)-3-(4-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring and a methyl group attached to another phenyl ring, connected by a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-acetylphenyl)-3-(4-methylphenyl)prop-2-enamide typically involves the reaction of 3-acetylbenzoic acid with 4-methylbenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors, automated purification systems, and solvent recycling to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3-acetylphenyl)-3-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nitric acid in sulfuric acid for nitration, or bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 3-carboxybenzoic acid derivative.

    Reduction: 3-(hydroxyphenyl) derivative.

    Substitution: Nitro or halogen-substituted derivatives on the phenyl rings.

Scientific Research Applications

(2E)-N-(3-acetylphenyl)-3-(4-methylphenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound is explored for its use in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding affinities.

    Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-N-(3-acetylphenyl)-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes involved in inflammatory pathways or by binding to DNA and interfering with cell division in cancer cells. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(3-acetylphenyl)-3-phenylprop-2-enamide: Lacks the methyl group on the phenyl ring, which may affect its reactivity and binding properties.

    (2E)-N-(3-acetylphenyl)-3-(4-chlorophenyl)prop-2-enamide: Contains a chlorine atom instead of a methyl group, which can influence its electronic properties and interactions with biological targets.

    (2E)-N-(3-acetylphenyl)-3-(4-methoxyphenyl)prop-2-enamide: Has a methoxy group, which can alter its solubility and pharmacokinetic properties.

Uniqueness

(2E)-N-(3-acetylphenyl)-3-(4-methylphenyl)prop-2-enamide is unique due to the presence of both an acetyl group and a methyl group on the phenyl rings, which can influence its chemical reactivity, binding affinity, and overall biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(E)-N-(3-acetylphenyl)-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-13-6-8-15(9-7-13)10-11-18(21)19-17-5-3-4-16(12-17)14(2)20/h3-12H,1-2H3,(H,19,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEQZHMRHKQXKG-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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